

"2,6-Dichloropyridine-3,4-diamine" chemical structure and IUPAC name

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Compound of Interest

Compound Name: **2,6-Dichloropyridine-3,4-diamine**

Cat. No.: **B009444**

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An In-depth Technical Guide to **2,6-Dichloropyridine-3,4-diamine**: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on **2,6-Dichloropyridine-3,4-diamine** (CAS No. 101079-63-4). It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, structural elucidation, and strategic application as a pivotal intermediate in modern drug discovery and fine chemical synthesis.

Core Molecular Identity and Physicochemical Properties

2,6-Dichloropyridine-3,4-diamine is a highly functionalized pyridine derivative.^{[1][2]} Its structure is characterized by a pyridine ring substituted with two chlorine atoms and two adjacent (ortho) amine groups. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for the construction of complex heterocyclic systems.^[1]

The ortho-diamine functionality is particularly significant as it is a direct precursor to the formation of a fused imidazole ring, leading to the imidazo[4,5-b]pyridine scaffold. This scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active agents. The two chlorine atoms provide reactive handles for subsequent cross-coupling reactions, allowing for the introduction of further molecular diversity.

Table 1: Physicochemical and Identity Data for **2,6-Dichloropyridine-3,4-diamine**

Identifier	Value	Source(s)
IUPAC Name	2,6-dichloropyridine-3,4-diamine	[2]
CAS Number	101079-63-4	[2]
Molecular Formula	C ₅ H ₅ Cl ₂ N ₂	[2]
Molecular Weight	178.02 g/mol	[2][3]
Appearance	Light brown to yellow solid	[3][4]
Melting Point	181-183 °C	[3]
Boiling Point	424.0 ± 40.0 °C (Predicted)	[3]
Density	1.602 ± 0.06 g/cm ³ (Predicted)	[3]
SMILES	C1=C(C(=C(N=C1Cl)Cl)N)N	[2]
InChIKey	HDNVWXGFBVDKV- UHFFFAOYSA-N	[2]

Synthesis and Purification: A Validated Protocol

The most reliable and commonly cited synthesis of **2,6-Dichloropyridine-3,4-diamine** involves the chemical reduction of its nitro precursor, 4-amino-2,6-dichloro-3-nitropyridine.[4] The protocol detailed below is a robust, self-validating system that can be readily implemented in a standard laboratory setting.

Causality Behind Experimental Choices

- Choice of Reducing Agent: Stannous chloride (Tin(II) chloride, SnCl₂) is the reagent of choice for this transformation. It is a classic and highly effective agent for the chemoselective reduction of aromatic nitro groups to amines. Critically, it is mild enough to not affect the aryl chloride bonds, which are susceptible to reduction under more aggressive conditions (e.g., high-pressure catalytic hydrogenation with certain catalysts). The reaction proceeds in a

protic solvent like ethanol, which facilitates the multi-step electron and proton transfer process.

- **Reaction Monitoring:** The use of Liquid Chromatography-Mass Spectrometry (LCMS) is essential for monitoring the reaction's progress. It allows for the unambiguous identification of the starting material, product (by its mass-to-charge ratio, m/z), and any potential intermediates, ensuring the reaction is driven to completion and preventing the formation of impurities from over-reaction.
- **Work-up Procedure:** The quench with saturated aqueous sodium bicarbonate (NaHCO_3) is a critical step. Its purpose is twofold: first, it neutralizes the acidic reaction mixture (formed from the use of SnCl_2), and second, it precipitates tin salts (as tin hydroxides/oxides), which can then be removed during the extraction and filtration process. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

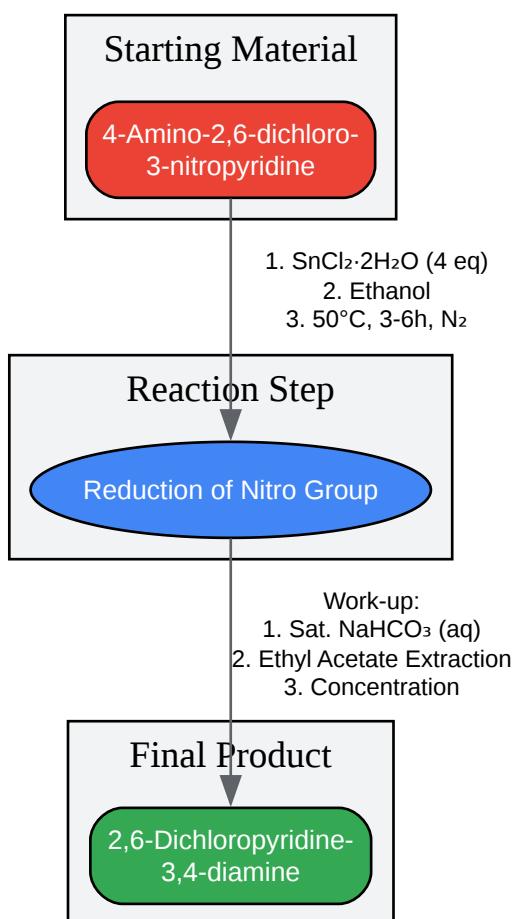
Detailed Experimental Protocol

This protocol is adapted from the procedure described by ChemicalBook.[\[4\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2,6-dichloro-3-nitropyridine (1.0 eq, e.g., 881 mg, 4.24 mmol) in ethanol (e.g., 15 mL).
- **Reagent Addition:** To the stirred solution, add stannous chloride(II) dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0 eq, e.g., 3.83 g, 16.96 mmol) portion-wise over 5 minutes. Note: The anhydrous form can also be used, but the dihydrate is more common and stable.
- **Reaction Execution:** Heat the reaction mixture to 50°C under a nitrogen atmosphere.
- **Monitoring:** Stir the mixture for 3-6 hours. Monitor the conversion of the starting material by LCMS. The reaction is complete when the peak corresponding to the starting material ($m/z = 208/210$) is no longer observed and the desired product peak ($m/z = 178/180$) is maximized.
- **Quench and Extraction:** Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (e.g., 50 mL) and ethyl acetate (e.g., 50 mL). Mix thoroughly.

- Isolation: Separate the organic layer. Wash the aqueous layer with additional ethyl acetate (2 x 25 mL). Combine the organic layers.
- Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Product: Dry the resulting solid under vacuum to afford **2,6-Dichloropyridine-3,4-diamine** as a yellow or light brown solid. The reported LCMS analysis shows a molecular ion peak (MH⁺) at m/z = 178.[4]

Synthesis Workflow Diagram



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